molecular formula C9H19N3OSi B1426167 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine CAS No. 885325-91-7

1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine

Cat. No. B1426167
M. Wt: 213.35 g/mol
InChI Key: INNWNVHAODOBFW-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

Into a 2 L round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole (125.0 g, 513.69 mmol, 1.00 equiv.), MeOH (1 L), and Pd/C (13.0 g). The suspension was the placed under an atmosphere of hydrogen. The resulting solution was stirred at 30° C. for 4 h. The solids were then filtered and the filtrate was concentrated under vacuum to afford of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine (110 g 80% yield) as a light yellow solid.
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[N:5]=1)([O-])=O>[Pd].CO>[CH3:14][Si:13]([CH3:16])([CH3:15])[CH2:12][CH2:11][O:10][CH2:9][N:6]1[CH:7]=[CH:8][C:4]([NH2:1])=[N:5]1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)COCC[Si](C)(C)C
Step Two
Name
Quantity
13 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 30° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 L round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
FILTRATION
Type
FILTRATION
Details
The solids were then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](CCOCN1N=C(C=C1)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.